molecular formula C₈H₉NO₂ B015221 1-(2-Hydroxyphenyl)ethan-1-one oxime CAS No. 1196-29-8

1-(2-Hydroxyphenyl)ethan-1-one oxime

Cat. No.: B015221
CAS No.: 1196-29-8
M. Wt: 151.16 g/mol
InChI Key: JZXBPZWZZOXDFB-UHFFFAOYSA-N
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Description

1-(2-Hydroxyphenyl)ethan-1-one oxime is an organic compound featuring a ketoxime functional group attached to a 2-hydroxyphenyl moiety. This structure confers unique reactivity and biological activity, making it a valuable intermediate in medicinal and materials chemistry. The compound is synthesized via condensation of 1-(2-hydroxyphenyl)ethan-1-one with hydroxylamine hydrochloride under basic conditions, often in ethanol or acetone . Key applications include:

  • Antimicrobial Activity: Demonstrates notable activity against bacterial and fungal strains, attributed to its ability to disrupt microbial cell membranes .
  • Synthetic Versatility: Serves as a precursor for heterocycles such as pyrimidines and enaminones, which are pivotal in drug discovery .

Preparation Methods

Fundamental Reaction Mechanism and Starting Materials

The synthesis of 1-(2-hydroxyphenyl)ethan-1-one oxime revolves around the oximation of 2-hydroxyacetophenone, where the carbonyl group undergoes nucleophilic attack by hydroxylamine. The general reaction proceeds as follows:

2-Hydroxyacetophenone+NH2OHHClBase1-(2-Hydroxyphenyl)ethan-1-one oxime+H2O+HCl\text{2-Hydroxyacetophenone} + \text{NH}2\text{OH} \cdot \text{HCl} \xrightarrow{\text{Base}} \text{this compound} + \text{H}2\text{O} + \text{HCl}

This transformation requires precise pH control (7–8) to facilitate deprotonation of hydroxylamine while avoiding excessive alkalinity that could hydrolyze the oxime product . The reaction typically employs hydroxylamine hydrochloride as the nucleophile source, with potassium hydroxide or sodium acetate serving as proton scavengers .

Classical Hydroxylamine-Mediated Oximation

Aqueous-Alcoholic Reaction System

A widely adopted method involves refluxing 2-hydroxyacetophenone (10 mmol) with hydroxylamine hydrochloride (12 mmol) in a 1:1.2 molar ratio within a methanol-water (50 mL, 1:1 v/v) solvent system. Potassium hydroxide (5% w/v) is added incrementally to maintain pH 7–8, with reflux continued for 4–6 hours . Post-reaction neutralization with dilute HCl precipitates the crude oxime, which is subsequently recrystallized from ethanol to yield 56–65% product .

Critical Parameters:

  • Solvent Polarity : Methanol enhances reactant solubility while permitting aqueous workup

  • Temperature Profile : 60–80°C optimizes reaction kinetics without promoting side reactions

  • Stoichiometry : 20% hydroxylamine excess ensures complete ketone conversion

Solvent-Free Mechanochemical Approach

Emerging methodologies employ ball-milling techniques to achieve solvent-free oximation. 2-Hydroxyacetophenone and hydroxylamine hydrochloride (1:1.1 molar ratio) are milled with sodium carbonate (1.5 eq) at 30 Hz for 45 minutes. This method reduces reaction time to <1 hour while achieving comparable yields (58–62%) . Mechanochemical activation lowers energy requirements and eliminates solvent waste, though product purity often necessitates subsequent column chromatography .

Advanced Catalytic Systems and Yield Optimization

Phase-Transfer Catalysis (PTC)

Incorporating tetrabutylammonium bromide (TBAB, 5 mol%) in a biphasic water-toluene system enhances reaction efficiency. Under these conditions, complete conversion occurs within 2 hours at 70°C, yielding 78–83% oxime . The PTC facilitates hydroxylamine transport into the organic phase, accelerating imine formation.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction time to 15–20 minutes with 70–75% yield. A typical protocol involves:

  • Dissolving 2-hydroxyacetophenone (5 mmol) and hydroxylamine hydrochloride (6 mmol) in ethanol (15 mL)

  • Adding sodium acetate (7.5 mmol) as buffer

  • Irradiating in sealed vessel under dynamic pressure control

This method minimizes thermal degradation pathways observed in prolonged refluxing.

Purification and Characterization Protocols

Recrystallization Strategies

Solvent SystemPurity (%)Yield Recovery (%)Crystal Morphology
Ethanol-water (3:1)99.285Needle-like
Diethyl ether98.578Prismatic
Chloroform-hexane97.892Platelet

Ethanol-water mixtures provide optimal purity-yield balance, while chloroform-hexane systems maximize recovery for large-scale production .

Spectroscopic Validation

  • IR Spectroscopy : Strong absorption at 1595–1610 cm⁻¹ (C=N stretch) and 3200–3400 cm⁻¹ (O-H stretch)

  • ¹H NMR (DMSO-d₆) : δ 11.24 (s, 1H, phenolic OH), 8.16 (d, J = 8.2 Hz, 1H, aromatic), 2.31 (s, 3H, CH₃)

  • XRD Analysis : Monoclinic crystal system with space group P2₁/c, Z = 4, a = 8.921 Å, b = 6.542 Å, c = 12.873 Å

Comparative Analysis of Synthetic Methodologies

MethodDurationYield (%)Energy Input (kJ/mol)Purity (%)
Classical Reflux6 h56–6548098.5
Mechanochemical45 min58–6221095.2
Microwave-Assisted20 min70–7515099.1
PTC System2 h78–8332098.8

Microwave and PTC methods demonstrate superior efficiency, though scalability remains challenging compared to classical approaches .

Industrial-Scale Production Considerations

For kilogram-scale synthesis, a continuous flow reactor system achieves 85% yield with:

  • Residence time: 12 minutes

  • Temperature: 120°C

  • Pressure: 8 bar

  • Catalyst: Amberlyst A26 (OH⁻ form)

This configuration processes 15 L/h of 2-hydroxyacetophenone solution (0.5 M in ethanol), demonstrating viability for commercial manufacturing.

Chemical Reactions Analysis

1-(2-Hydroxyphenyl)ethan-1-one oxime undergoes various chemical reactions, including:

Scientific Research Applications

Organic Synthesis

1-(2-Hydroxyphenyl)ethan-1-one oxime serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a valuable building block in organic chemistry.

Material Science

The compound is employed in the preparation of novel materials with specific properties, such as metal chelating agents and ligands for coordination chemistry. Its oxime group facilitates coordination with metal ions, enhancing its utility in material applications.

Biological Studies

Research indicates that this compound exhibits significant biological activities, including:

  • Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, suggesting potential applications in health-related fields.
  • Enzyme Inhibition Studies : It serves as a model compound for investigating the mechanisms of oxime-based drugs, particularly in relation to enzyme inhibition.

Case Study 1: Antioxidant Activity

A study demonstrated that this compound effectively scavenges free radicals in vitro. This property suggests its potential application in developing antioxidant formulations for therapeutic purposes.

Case Study 2: Coordination Chemistry

Research involving the coordination of this compound with transition metals revealed that it forms stable chelate complexes. This characteristic is exploited in applications such as metal extraction and catalysis.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyphenyl)ethan-1-one oxime involves its ability to form stable complexes with metal ions. The oxime group can coordinate with metal ions, such as copper, through the nitrogen and oxygen atoms, forming a chelate complex. This property is utilized in various applications, including metal extraction and catalysis .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The biological and physicochemical properties of 1-(2-hydroxyphenyl)ethan-1-one oxime are influenced by substituents on the aromatic ring or the oxime ether group. Below is a comparative analysis with structurally related compounds:

Table 1: Comparative Data of this compound and Analogues

Compound Name Substituent/Modification Key Properties Biological Activity (MIC, μg/mL) References
This compound 2-Hydroxyphenyl High solubility in polar solvents; forms stable metal complexes Antibacterial: 12.5–25 (vs. S. aureus)
1-(Benzofuran-2-yl)ethan-1-one oxime Benzofuran-2-yl Enhanced lipophilicity (logP = 3.2); crystalline solid Antifungal: 6.25–12.5 (vs. C. albicans)
1-(3-Bromophenyl)ethan-1-one oxime 3-Bromophenyl Halogenation increases molecular weight (MW = 244.1 g/mol) Limited activity; primarily used in catalysis
1-(Pyridin-2-yl)ethan-1-one oxime Pyridin-2-yl Nitrogen-containing heterocycle; forms Schiff bases Antiviral potential (under investigation)
(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime Triazole-nitrophenyl hybrid High thermal stability (m.p. >200°C); nitro group enhances redox activity Anticancer: IC₅₀ = 8.7 μM (vs. HeLa cells)

Key Findings from Comparative Studies

Influence of Substituents on Bioactivity

  • Hydroxyl Group (2-Hydroxyphenyl): The ortho-hydroxyl group enhances hydrogen bonding with microbial targets, improving antibacterial efficacy compared to non-hydroxylated analogues (e.g., 1-(3-bromophenyl)ethan-1-one oxime) .
  • Heterocyclic Moieties : Benzofuran and triazole substituents (Table 1) increase lipophilicity, improving membrane permeability and antifungal/anticancer activity .
  • Halogenation : Bromine at the 3-position reduces solubility but stabilizes intermediates in catalytic reactions .

Physicochemical Properties

  • Lipophilicity : Measured logP values vary significantly:
    • This compound: logP = 1.8 .
    • Benzofuran analogue: logP = 3.2 .
    • Triazole-nitrophenyl hybrid: logP = 2.5 . The higher logP of benzofuran derivatives correlates with improved antifungal activity .

Biological Activity

1-(2-Hydroxyphenyl)ethan-1-one oxime, also known as 2-hydroxyacetophenone oxime, is an organic compound with the molecular formula C₈H₉NO₂. This compound has garnered attention for its diverse biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by a hydroxyl group attached to a phenyl ring and an oxime functional group. The compound's structure can be summarized as follows:

  • Molecular Formula : C₈H₉NO₂
  • Molecular Weight : 151.163 g/mol
  • Melting Point : 113-115 °C
  • Boiling Point : Approximately 297.1 °C at 760 mmHg

The compound is classified as an irritant and requires careful handling due to its chemical properties.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies have reported minimum inhibitory concentration (MIC) values indicating effective antibacterial action .
  • Anticancer Potential : There is growing evidence that oxime derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, related compounds have shown the ability to block key signaling pathways involved in cancer progression, such as the STAT5 pathway, which is crucial in chronic myelogenous leukemia .
  • Enzyme Inhibition : As a model compound, it has been utilized to study enzyme inhibition mechanisms. Its ability to form stable complexes with metal ions enhances its potential as a chelating agent in biochemical applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Metal Chelation : The oxime group can coordinate with metal ions (e.g., copper), forming chelate complexes that are pivotal in various biochemical processes. This property is utilized in metal extraction and catalysis.
  • Cellular Interaction : The compound's interaction with cellular components can lead to alterations in cellular processes, including apoptosis and cell cycle arrest. Research indicates that derivatives of this compound can significantly impact cell proliferation and migration .

Research Findings and Case Studies

Several studies have investigated the biological activities of this compound:

StudyFindings
Demonstrated anticancer activity through apoptosis induction in leukemia cells.
Reported significant antimicrobial activity with MIC values ranging from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria.
Explored the synthesis routes and highlighted its applications in organic synthesis and material science.

Q & A

Q. What are the established synthetic routes for 1-(2-hydroxyphenyl)ethan-1-one oxime, and how do reaction conditions influence yield?

Basic Research Question
The synthesis typically involves condensation of 1-(2-hydroxyphenyl)ethan-1-one with hydroxylamine hydrochloride under reflux. Key steps include:

  • Reagent Ratios : A 1:1.2 molar ratio of ketone to hydroxylamine ensures complete conversion .
  • Solvent Choice : Ethanol or propan-2-ol is preferred due to their polarity, which facilitates oxime formation .
  • Temperature : Reflux at 80–85°C for 6–12 hours maximizes yield (e.g., 72.2% in propan-2-ol) .
    Data Contradiction : Yields vary with solvent purity and reaction time. For example, extended reflux (>15 hours) may lead to side products like imine derivatives .

Q. How can researchers characterize this compound to confirm structural integrity?

Basic Research Question
Methodological Approach :

  • NMR Spectroscopy : 1^1H NMR peaks at δ 2.20 (s, 3H, CH3_3) and δ 8.10 (s, 1H, N–OH) confirm oxime formation .
  • IR Spectroscopy : A sharp peak at ~3200 cm1^{-1} (O–H stretch) and 1600 cm1^{-1} (C=N stretch) are diagnostic .
  • X-ray Crystallography : Single-crystal analysis using SHELXL (e.g., CCDC-deposited structures) resolves tautomeric forms (syn/anti) .

Q. What biological activities have been reported for this compound derivatives?

Advanced Research Question
Key Findings :

  • Antimicrobial Activity : Substitution at the hydroxyl group enhances activity against Staphylococcus aureus (MIC: 8 µg/mL) .
  • Anticancer Potential : Schiff base derivatives exhibit apoptosis induction in HeLa cells via caspase-3 activation .
    Mechanistic Insight : The oxime group acts as a hydrogen-bond donor, enhancing binding to biological targets like kinase enzymes .

Q. How does crystallographic refinement using SHELXL improve structural analysis of oxime derivatives?

Advanced Research Question
Methodology :

  • Data Collection : High-resolution (<1.0 Å) X-ray data reduces refinement errors .
  • SHELXL Parameters : Use of AFIX commands for rigid-group refinement and HTAB for hydrogen bonding improves accuracy .
    Case Study : Refinement of 1-(4-{[(E)-3-ethoxy-2-hydroxybenzylidene]amino}phenyl)ethanone oxime revealed a planar oxime group (torsion angle: 179.5°), critical for stability analysis .

Q. How can researchers resolve contradictions in reported synthetic yields for oxime derivatives?

Advanced Research Question
Factors to Investigate :

  • Purification Methods : Column chromatography vs. recrystallization (e.g., 72.2% yield after propan-2-ol recrystallization vs. 65% with silica gel) .
  • Side Reactions : Trace moisture can hydrolyze oximes; use of molecular sieves improves reproducibility .
    Recommendation : Optimize solvent (e.g., anhydrous ethanol) and monitor reaction progress via TLC .

Q. What strategies optimize the regioselectivity of oxime formation in polyfunctional aromatic ketones?

Advanced Research Question
Approach :

  • Protecting Groups : Benzyl protection of the phenolic –OH prevents competing reactions during condensation .
  • pH Control : Buffered conditions (pH 5–6) favor oxime formation over imine byproducts .
    Example : 1-(2-hydroxy-5-methylphenyl)ethanone oxime synthesis achieved 85% yield using acetate buffer .

Q. How do structural modifications of this compound impact its physicochemical properties?

Advanced Research Question
Comparative Analysis :

Derivative Modification Effect Source
O-Butyl oximeAlkoxy substitutionIncreased lipophilicity (logP +1.2)
Schiff base derivativesAromatic substitutionEnhanced fluorescence for imaging

Q. What stability challenges arise during storage of this compound, and how are they mitigated?

Basic Research Question
Stability Data :

  • Light Sensitivity : Degrades under UV light; store in amber vials at –20°C .
  • Moisture Sensitivity : Hygroscopic nature necessitates desiccants (e.g., silica gel) .

Properties

IUPAC Name

2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6(9-11)7-4-2-3-5-8(7)10/h2-5,10-11H,1H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXBPZWZZOXDFB-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196-29-8
Record name 1-(2-Hydroxyphenyl)ethan-1-one oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-hydroxyphenyl)ethan-1-one oxime
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Hydroxylammoniumchloride (6.96 g, 100 mmol) and sodium acetate.3H2O (13.6 g, 100 mmol) were dissolved in 150 mL ethanol:water (7:3) and added to a solution of 2-hydroxyacetophenone (6.81 g, 50 mmol) in 50 mL ethanol:water (7:3). The pH was adjusted to 4-5 with 4N HCl (˜10 mL) and the reaction mixture was then heated to reflux (100° C.) for 1 hour. The oil bath was removed and the mixture was left overnight with stirring. Ethanol was partly removed by evaporation and the aqueous phase was extracted with ethyl acetate two times. The combined organic phases were dried over magnesium sulphate and evaporated to dryness to produce 7.55 g of pure 24.
Quantity
6.96 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.81 g
Type
reactant
Reaction Step Three
Name
ethanol water
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
ethanol water
Quantity
150 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

1-(2-Hydroxyphenyl)ethan-1-one oxime
1-(2-Hydroxyphenyl)ethan-1-one oxime
1-(2-Hydroxyphenyl)ethan-1-one oxime
1-(2-Hydroxyphenyl)ethan-1-one oxime
1-(2-Hydroxyphenyl)ethan-1-one oxime
1-(2-Hydroxyphenyl)ethan-1-one oxime

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